3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine
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Overview
Description
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine is an organic compound that features a pyrrolidine ring attached to a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, often under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can be used to modify the tetrahydronaphthalene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The tetrahydronaphthalene moiety can also contribute to the compound’s overall biological activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog that lacks the tetrahydronaphthalene moiety.
Tetrahydronaphthalene: A compound that lacks the pyrrolidine ring.
Pyrrolizines: Compounds that feature a fused pyrrolidine ring system.
Uniqueness
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)pyrrolidine is unique due to the combination of the pyrrolidine ring and the tetrahydronaphthalene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19N |
---|---|
Molecular Weight |
201.31 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine |
InChI |
InChI=1S/C14H19N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-2,4,6,12,14-15H,3,5,7-10H2 |
InChI Key |
SAEIESKBMVWXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3CCNC3 |
Origin of Product |
United States |
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